Novel thiourea analogs of Diafenthiuron insecticide
Novel thiourea analogs of Diafenthiuron insecticide
Part 1: Executive Summary & Mechanistic Foundation
The Pro-Insecticide Paradigm Diafenthiuron is not the active killer; it is a delivery vehicle. In the field of agrochemical discovery, it represents a "pro-insecticide" class where the thiourea moiety acts as a stable, lipophilic carrier. Upon application, environmental factors (UV light) and biological systems (Cytochrome P450 monooxygenases) convert the thiourea into a reactive carbodiimide .
This carbodiimide is the toxicophore. It covalently binds to the proteolipid subunit (DCCD-binding protein) of the mitochondrial
The Design Challenge The development of novel analogs must balance two opposing forces:
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Stability: The molecule must survive storage and application (requiring steric protection).
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Lability: It must convert rapidly enough in the field/insect gut to generate the lethal carbodiimide concentration.
Current resistance trends (IRAC Group 12A) necessitate structural diversification. The protocols below detail the synthesis and validation of "Next-Gen" analogs focusing on fluorinated alkyl chains and bioisosteric replacement of the tert-butyl tail to bypass metabolic resistance mechanisms.
Mechanistic Pathway Visualization
Figure 1: The metabolic activation pathway of Diafenthiuron. The thiourea core is desulfurated to form the bioactive carbodiimide.
Part 2: Chemical Design Strategy (SAR)
To design novel analogs, we dissect Diafenthiuron into three pharmacophoric regions. Modifications here determine efficacy and systemicity.
| Region | Structural Role | Optimization Strategy for Novel Analogs |
| Region A: The Head | tert-butyl amine group.[1] Provides lipophilicity and steric bulk. | Fluorination: Replace with |
| Region B: The Core | Thiourea linkage ( | Constraint: Must remain a thiourea. Urea analogs (O instead of S) are inactive because they cannot form the carbodiimide. |
| Region C: The Shield | 2,6-diisopropyl-4-phenoxyphenyl.[1][3][4] The "Shield" protects the core from premature degradation. | Steric Tuning: Replace isopropyl with sec-butyl or cyclopropyl to alter solubility (LogP) without losing the steric blockade. |
Part 3: Synthetic Pathway & Optimization
Casualty & Logic: We utilize the Isothiocyanate Method . Direct reaction of amines with thiophosgene is dangerous and hard to scale. Instead, we generate the isothiocyanate intermediate from the aniline precursor. This allows for convergent synthesis—you can prepare a library of different amines (Region A) to react with a single bulky isothiocyanate core (Region C).
Protocol: Synthesis of Fluorinated Diafenthiuron Analog (Ex: DFT-F3)
Materials:
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Precursor A: 4-(2,6-diisopropylphenoxy)aniline (1.0 eq)
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Reagent B: Thiophosgene (1.1 eq) [Handle with extreme caution in fume hood]
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Reagent C: 2-amino-1,1,1-trifluoro-2-methylpropane (1.1 eq)
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Solvent: Dichloromethane (DCM), anhydrous.
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Base: Triethylamine (Et3N).
Step-by-Step Methodology:
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Isothiocyanate Formation (The Scaffold):
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Dissolve Precursor A in DCM at 0°C.
-
Add saturated aqueous
(biphasic system acts as an acid scavenger). -
Add Thiophosgene dropwise over 30 mins. Why? Rapid addition causes polymerization.
-
Stir vigorously for 2 hours at RT.
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Self-Validating Check: TLC (Hexane:EtOAc 9:1). The starting aniline spot (polar) should disappear, replaced by a fast-moving non-polar spot (Isothiocyanate).
-
Separate organic layer, dry over
, and concentrate. Do not purify yet; isothiocyanates are unstable.
-
-
Coupling (The Library Step):
-
Redissolve the crude isothiocyanate in anhydrous THF.
-
Add Reagent C (The Fluorinated Amine) and 1.0 eq of Et3N.
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Reflux for 6 hours. Why Reflux? The bulky 2,6-diisopropyl groups on the ring create steric hindrance; heat is required to drive the nucleophilic attack of the amine.
-
-
Workup & Purification:
-
Evaporate THF. Redissolve in EtOAc. Wash with 1N HCl (removes unreacted amine) and Brine.
-
Recrystallization: Use Hexane/Ethanol. Why? Column chromatography can degrade thioureas on acidic silica. Crystallization yields higher purity for bioassays.
-
Synthesis Workflow Diagram
Figure 2: Convergent synthesis workflow ensuring high purity of sterically hindered thioureas.
Part 4: Biological Evaluation Protocols
Trustworthiness in data comes from robust, reproducible assays. We employ a two-tier screening process.
Tier 1: In Vitro ATPase Inhibition Assay
Objective: Verify the analog converts to a carbodiimide and binds the target. Note: Thioureas are inactive in vitro without activation. You must chemically convert them to carbodiimides first (using HgO) or use UV pre-treatment.
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Preparation: Isolate mitochondria from Plutella xylostella homogenates via differential centrifugation (10,000g).
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Activation: Irradiate the analog solution (in acetone) with UV light (254 nm) for 30 mins to generate the carbodiimide.
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Reaction:
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Mix: Mitochondrial fraction + Buffer (Tris-HCl, pH 7.4) + Activated Analog.
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Incubate 10 mins at 30°C.
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Start reaction: Add ATP (2 mM).
-
-
Detection: Stop reaction after 15 mins with SDS. Measure inorganic phosphate (Pi) using the Malachite Green colorimetric method (OD 630 nm).
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Calculation:
is calculated relative to a solvent control.
Tier 2: In Vivo Leaf Dip Assay (Plutella xylostella)
Objective: Determine field efficacy (
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Disc Preparation: Cut 5cm leaf discs from fresh cabbage.
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Dipping: Dip discs for 10 seconds in serial dilutions of the analog (dissolved in acetone/water + 0.1% Triton X-100). Air dry.
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Infestation: Place 10 3rd-instar larvae per disc.
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Incubation: Hold at 25°C, 16L:8D photoperiod. Crucial: Light is required for metabolic activation of the thiourea.[5]
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Assessment: Mortality counts at 72 hours. (Death = no movement when prodded).
Part 5: Resistance Management (IRAC Group 12A)
Diafenthiuron belongs to IRAC Group 12A (Mitochondrial ATP synthase inhibitors).[6][7][8]
-
Cross-Resistance Risk: High risk with Organotin miticides (Group 12B, e.g., Fenbutatin oxide) as they target the same
complex, though the binding site differs slightly. -
Novel Analog Advantage: By modifying the "Head" (Region A) with fluorinated groups, we alter the P450 detoxification rate. Insects resistant to Diafenthiuron often overexpress specific P450s that degrade the tert-butyl group. Fluorinated analogs resist this specific metabolic attack, restoring efficacy.
References
-
Ruder, F. J., & Kayser, H. (1993). The carbodiimide product of diafenthiuron inhibits mitochondrial ATPase in vitro.[5][9][10] Pesticide Biochemistry and Physiology, 42(3), 248-261. Link
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Insecticide Resistance Action Committee (IRAC). (2023). IRAC Mode of Action Classification Scheme (Version 10.5). Group 12A: Inhibitors of mitochondrial ATP synthase.[6][7] Link
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Kayser, H., & Eilinger, U. (2001). Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Management Science, 57(10), 975-980. Link
-
Zhang, Y., et al. (2016). Design, synthesis, and insecticidal activity of novel thiourea derivatives containing a benzoic acid moiety. Journal of Agricultural and Food Chemistry, 64(12), 2352-2358. Link
Sources
- 1. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. Inhibition of ATP dephosphorylation by acaricides with emphasis on the anti-ATPase activity of the carbodiimide metabolite of diafenthiuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irac-online.org [irac-online.org]
- 7. irac-online.org [irac-online.org]
- 8. bio-gene.com.au [bio-gene.com.au]
- 9. The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product [agris.fao.org]
- 10. The thiourea insecticide diafenthiuron inhibits mitochondrial ATPase in vitro and in vivo by its carbodiimide product - PubMed [pubmed.ncbi.nlm.nih.gov]
